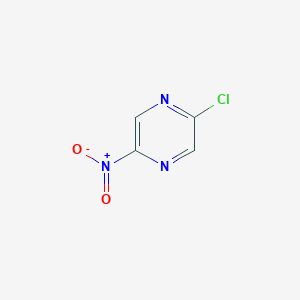
(4-phenoxyphenyl)hydrazine Hydrochloride
Übersicht
Beschreibung
(4-phenoxyphenyl)hydrazine Hydrochloride, also known as 4-Phenylhydrazine Hydrochloride, is an organic compound with the chemical formula C6H9ClN2O. It is a white crystalline solid that is soluble in water and ethanol and is used in various scientific research applications. 4-Phenylhydrazine Hydrochloride is a strong reducing agent and is used in the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Detection and Measurement in Biological and Water Samples
(4-phenoxyphenyl)hydrazine hydrochloride is utilized in the creation of sensitive probes for measuring hydrazine in environmental and biological contexts. One such application is in the development of a ratiometric fluorescent probe, which has shown potential for the detection of hydrazine in water systems and live cells, such as HeLa cells and zebrafish. This probe exhibits low cytotoxicity, significant cell permeability, and has a large Stokes shift, making it suitable for environmental and biological monitoring (Zhu et al., 2019).
Electrochemical Sensing in Water and Wastewater
Another key application is in the realm of electrochemical sensing. Modified electrodes incorporating compounds related to (4-phenoxyphenyl)hydrazine hydrochloride have been used to create sensors for the determination of hydrazine in water and wastewater. These sensors leverage the electrochemical properties of hydrazine to facilitate accurate and sensitive detection, crucial for environmental monitoring and safety (Karimi-Maleh et al., 2014).
Fluorescent Probes for Live-Cell Imaging
Fluorescent probes derived from (4-phenoxyphenyl)hydrazine hydrochloride are instrumental in biological research, particularly in live-cell imaging. These probes can sensitively detect hydrazine, a feature that is critical for studying various biological processes. The ability to visualize and measure hydrazine in live cells enhances our understanding of its role and distribution in biological systems (Goswami et al., 2013).
Applications in Chemical Synthesis
Compounds related to (4-phenoxyphenyl)hydrazine hydrochloride are also used in chemical synthesis, particularly in creating novel compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This indicates the compound's utility in the development of new pharmaceuticals and biological agents (Shah & Patel, 2012).
Environmental Monitoring and Safety
In environmental science, derivatives of (4-phenoxyphenyl)hydrazine hydrochloride are employed in the development of sensors for monitoring hazardous substances in water, emphasizing the compound's importance in environmental protection and public health (Tahernejad-Javazmi et al., 2018).
Eigenschaften
IUPAC Name |
(4-phenoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBYPAMZTYWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375449 | |
| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenoxyphenyl)hydrazine Hydrochloride | |
CAS RN |
60481-02-9 | |
| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Phenoxyphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















